6-Piperidin-3-ylpyridine-2-carboxamide dihydrochloride
Description
6-Piperidin-3-ylpyridine-2-carboxamide dihydrochloride is a pyridine derivative featuring a carboxamide group at position 2 and a piperidin-3-yl substituent at position 6 of the pyridine ring. The dihydrochloride salt form enhances its aqueous solubility and stability, making it suitable for pharmaceutical and biochemical research .
Properties
IUPAC Name |
6-piperidin-3-ylpyridine-2-carboxamide;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O.2ClH/c12-11(15)10-5-1-4-9(14-10)8-3-2-6-13-7-8;;/h1,4-5,8,13H,2-3,6-7H2,(H2,12,15);2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IODNFIJKTXYNNX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)C2=NC(=CC=C2)C(=O)N.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17Cl2N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Direct Amide Coupling Method
Overview:
This method involves the formation of the amide bond between a suitably functionalized piperidine derivative and pyridine-2-carboxylic acid or its derivatives. The process typically employs coupling reagents such as carbodiimides (e.g., EDC, DCC) or phosphonium salts to activate the carboxylic acid for nucleophilic attack by the amine group on piperidine.
- Activation of pyridine-2-carboxylic acid with a coupling reagent in an inert solvent (e.g., DMF or DCM).
- Addition of piperidine derivative (e.g., 3-aminopiperidine).
- Reaction under controlled temperature (usually room temperature to 50°C) for several hours.
- Purification via crystallization or chromatography.
- Conversion to dihydrochloride salt by treatment with hydrochloric acid.
- This method is supported by literature where the coupling efficiency and yield are optimized by adjusting reagent equivalents and reaction conditions, often achieving yields over 70%.
Multi-Step Synthesis via Functional Group Transformations
Overview:
This approach involves initial synthesis of intermediate compounds such as protected piperidine derivatives, followed by deprotection and subsequent coupling steps.
- Protection of piperidine amino group: Using tert-butoxycarbonyl (Boc) or other protecting groups.
- Functionalization of pyridine ring: Introducing reactive groups such as acyl chlorides or esters.
- Coupling of intermediates: Using reagents like WSC·HCl, HOBt, or EDC.
- Deprotection and salt formation: Removing protecting groups and converting to dihydrochloride salt with HCl.
- This multi-step approach allows for high regioselectivity and yields exceeding 80%, especially when employing microwave-assisted synthesis or optimized catalysts.
Cyclization and Heterocycle Formation Strategies
Overview:
Recent advances involve intramolecular cyclization reactions, such as aza-Michael reactions, to construct the piperidine ring directly from suitable precursors.
- Starting from pyridine derivatives bearing amino or hydroxyl groups.
- Cyclization under acid or organocatalytic conditions to form the piperidine ring.
- Functionalization at the 3-position via selective substitution or addition reactions.
- These methods are effective for synthesizing complex piperidine derivatives with high stereoselectivity, often under mild conditions, with yields ranging from 60-85%.
Catalytic Hydrogenation and Functionalization
Overview:
Catalytic hydrogenation of pyridine or heteroaromatic precursors can produce the piperidine core, which is then functionalized at the 3-position.
- Hydrogenation using Pd/C or Rh catalysts under mild conditions.
- Subsequent substitution at the 3-position with appropriate amines or acyl groups.
- This method is advantageous for large-scale synthesis, providing high purity products with yields typically above 75%.
Data Table: Summary of Preparation Methods
Notes on Optimization and Industrial Relevance
- Reaction conditions such as temperature, solvent choice, and reagent equivalents significantly influence yield and purity.
- Catalysts like palladium and rhodium are frequently employed in hydrogenation and cyclization steps, with recent research focusing on milder conditions and higher selectivity.
- Salt formation with hydrochloric acid is a standard step to obtain the dihydrochloride salt, enhancing solubility and stability for biological applications.
Chemical Reactions Analysis
6-Piperidin-3-ylpyridine-2-carboxamide dihydrochloride undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide. The oxidation process typically leads to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Common reagents and conditions used in these reactions include solvents like ethanol or methanol, catalysts such as palladium on carbon, and specific temperature and pressure conditions to optimize the reaction outcomes .
Scientific Research Applications
Scientific Research Applications
6-Piperidin-3-ylpyridine-2-carboxamide dihydrochloride has diverse applications across multiple domains:
Drug Development
This compound serves as an intermediate in the synthesis of various pharmaceutical agents. Its structural characteristics allow it to interact with biological targets, making it valuable in developing new therapeutic drugs. For example, it has shown potential in modulating neurotransmitter systems, which is critical for treating psychiatric disorders and neurodegenerative diseases.
Material Synthesis
The compound is utilized in synthesizing advanced materials, including polymers and nanomaterials. Its unique properties contribute to creating materials with specific functionalities that are beneficial in various industrial applications.
Biological Studies
In biological research, this compound is employed to study its effects on different biological systems and pathways. It has been investigated for its ability to inhibit specific enzyme pathways and exhibit receptor binding affinities, which are essential for understanding disease mechanisms and therapeutic interventions .
Industrial Applications
6-Piperidin-3-ylpyridine-2-carboxamide dihydrochloride is also used in producing specialty chemicals and catalysts within industrial processes. Its chemical reactivity allows for various transformations that are useful in synthetic chemistry.
Case Studies
Several studies have demonstrated the effectiveness of 6-Piperidin-3-ylpyridine-2-carboxamide dihydrochloride in various contexts:
- Neurotransmitter Modulation : Research indicates that this compound can influence neurotransmitter systems, potentially offering therapeutic benefits for conditions like depression and anxiety disorders .
- Cancer Research : Studies have shown that derivatives of this compound exhibit activity against cancer cell lines by inhibiting tumor growth pathways .
- Enzyme Inhibition : The compound has been tested for its ability to inhibit specific enzymes involved in metabolic pathways, providing insights into its potential as a drug candidate for metabolic disorders.
Mechanism of Action
The mechanism of action of 6-Piperidin-3-ylpyridine-2-carboxamide dihydrochloride involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target proteins or enzymes, modulating their activity, and influencing various biochemical processes. The exact molecular targets and pathways involved may vary depending on the specific application and context of use .
Comparison with Similar Compounds
Table 1: Key Structural and Functional Differences
Key Observations:
Positional Isomerism : The carboxamide group’s position (2 vs. 3) affects molecular interactions. For example, 6-(Piperidin-3-yl)nicotinamide dihydrochloride (3-carboxamide) may exhibit distinct binding affinities compared to the target compound’s 2-carboxamide .
Functional Group Variations :
- Ester vs. Carboxamide : The methyl ester in the compound increases lipophilicity but reduces metabolic stability compared to carboxamides .
- Oxadiazole and Fluorine : The compound’s oxadiazole ring and fluorine substitution improve electron-withdrawing effects and resistance to enzymatic degradation .
Salt Form : All analogs utilize dihydrochloride salts for improved solubility, mirroring trends in pharmaceutical formulations (e.g., trientine dihydrochloride in ) .
Research and Commercial Relevance
- Synthetic Accessibility : The compound’s commercial availability (5 suppliers) suggests established synthetic routes, which may parallel methods for the target compound .
- Drug Design Implications : Piperidine and carboxamide moieties are common in kinase inhibitors and receptor modulators. The target compound’s structure aligns with scaffolds used in neurology-focused drug discovery.
- Stability Considerations : Proper storage (e.g., desiccated, low-temperature conditions highlighted in ) is critical for maintaining the integrity of dihydrochloride salts .
Biological Activity
6-Piperidin-3-ylpyridine-2-carboxamide dihydrochloride is a compound with notable biological activity, particularly in pharmacological and biochemical research. Its unique structure, characterized by a piperidine ring and a pyridine carboxamide moiety, contributes to its diverse applications in drug development and material synthesis. This article will explore the biological activity of this compound, supported by data tables, case studies, and detailed research findings.
The molecular formula of 6-Piperidin-3-ylpyridine-2-carboxamide dihydrochloride is CHClNO, with a molecular weight of 278.18 g/mol. The compound is soluble in water due to the presence of the dihydrochloride salt form, which enhances its bioavailability for biological assays.
The biological activity of 6-Piperidin-3-ylpyridine-2-carboxamide dihydrochloride primarily involves its interaction with specific molecular targets, such as receptors and enzymes. The compound modulates their activity, leading to various biological effects. For instance, it has been shown to inhibit certain enzyme pathways and exhibit receptor binding affinities that are critical for therapeutic applications.
Biological Activity Overview
Recent studies have highlighted several key areas where this compound demonstrates significant biological activity:
- Antimicrobial Activity :
- Antitumor Effects :
- Enzyme Inhibition :
Table 1: Antimicrobial Activity of 6-Piperidin-3-ylpyridine-2-carboxamide Dihydrochloride
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Escherichia coli | 50 |
| Staphylococcus aureus | 75 |
| Streptococcus pneumoniae | 100 |
Table 2: Antitumor Activity Against Various Cell Lines
| Cell Line | IC (µM) |
|---|---|
| HCCLM3 | 3.1 |
| MCF-7 | 5.0 |
| A549 | 4.5 |
Case Studies
-
Study on Antimicrobial Efficacy :
A study published in MDPI evaluated the antimicrobial efficacy of various piperidine derivatives, including 6-Piperidin-3-ylpyridine-2-carboxamide dihydrochloride. The results indicated that compounds with similar structures exhibited significant antibacterial activity, particularly against multi-drug resistant strains . -
Investigation into Antitumor Properties :
Another research project focused on the antitumor properties of piperidine derivatives found that certain modifications to the piperidine ring enhanced cytotoxicity against cancer cell lines. This study highlighted the importance of structural optimization for improving therapeutic efficacy .
Q & A
Q. What are the optimal synthetic routes for 6-Piperidin-3-ylpyridine-2-carboxamide dihydrochloride, and how do reaction conditions influence yield and purity?
Methodological Answer: The synthesis typically involves reacting 2-chloropyridine with piperidine derivatives under controlled conditions. Key steps include:
- Base Selection : Potassium carbonate is commonly used to deprotonate intermediates and drive the reaction forward .
- Solvent Optimization : Polar aprotic solvents like dimethylformamide (DMF) enhance reactivity by stabilizing transition states .
- Acid Treatment : Post-synthesis, hydrochloric acid is added to precipitate the dihydrochloride salt, ensuring high purity (>95%) .
Q. Table 1: Reaction Optimization Parameters
| Variable | Optimal Condition | Impact on Yield/Purity |
|---|---|---|
| Base | K₂CO₃ | Maximizes nucleophilic substitution efficiency |
| Solvent | DMF | Enhances solubility and reaction rate |
| Temperature | 80–100°C | Balances kinetics and thermal stability |
| Acid Quenching | Concentrated HCl | Ensures complete salt formation |
Q. What analytical techniques are recommended for characterizing the compound's purity and structural integrity?
Methodological Answer: A multi-technique approach ensures robust characterization:
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms substitution patterns and piperidine-pyridine connectivity .
- High-Performance Liquid Chromatography (HPLC) : Quantifies purity (≥95% threshold recommended for research-grade material) .
- Mass Spectrometry (MS) : Validates molecular weight and detects impurities via fragmentation patterns .
Q. What safety protocols are critical when handling this compound in laboratory settings?
Methodological Answer:
- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to avoid dermal/ocular exposure .
- Ventilation : Conduct reactions in fume hoods to prevent inhalation of fine particulates .
- Waste Management : Segregate acidic waste post-synthesis and neutralize before disposal .
- Emergency Response : For spills, use inert absorbents (e.g., vermiculite) and avoid aqueous rinses to prevent exothermic reactions .
Advanced Research Questions
Q. How can computational chemistry tools enhance the design and optimization of synthesis pathways for this compound?
Methodological Answer:
- Reaction Path Search : Quantum chemical calculations (e.g., DFT) predict transition states and identify energy barriers, guiding solvent/base selection .
- Machine Learning (ML) : Train ML models on existing pyridine derivative datasets to predict optimal reaction conditions (e.g., temperature, stoichiometry) .
- Virtual Screening : Simulate salt formation kinetics under varying HCl concentrations to minimize byproducts .
Q. How should researchers resolve contradictions in biological activity data across different studies involving this compound?
Methodological Answer:
- Meta-Analysis Framework : Aggregate data from multiple studies and apply statistical tools (e.g., ANOVA) to identify outliers or confounding variables.
- Dose-Response Validation : Replicate disputed assays using standardized protocols (e.g., fixed cell lines, controlled incubation times) .
- Structural-Activity Relationship (SAR) Studies : Compare binding affinities with analogs (e.g., 4-piperidinylpyridine derivatives) to isolate substituent effects .
Q. What are the key differences in reactivity and binding properties between this compound and structurally similar piperidine-pyridine derivatives?
Methodological Answer:
- Substitution Pattern Analysis : The 3-piperidinyl group in this compound increases steric hindrance, reducing off-target interactions compared to 4-piperidinyl analogs .
- Electrostatic Profiling : The dihydrochloride salt enhances aqueous solubility, improving bioavailability in pharmacological assays .
Q. Table 2: Comparative Reactivity of Piperidine-Pyridine Derivatives
| Compound | Key Feature | Reactivity/Binding Impact |
|---|---|---|
| 6-Piperidin-3-ylpyridine-2-carboxamide dihydrochloride | 3-position piperidine substitution | Enhanced target specificity |
| 4-(Piperidin-4-yl)pyridine dihydrochloride | 4-position substitution | Higher metabolic instability |
| 2,6-Dichloro-4-(1-piperidinylcarbonyl)pyridine | Dichloro substitution | Increased electrophilicity |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
